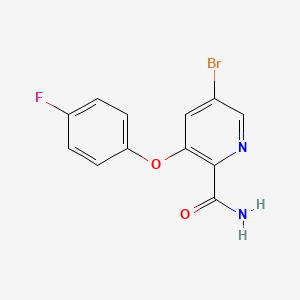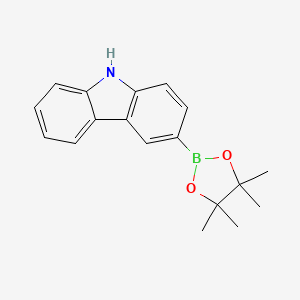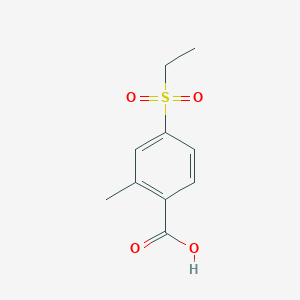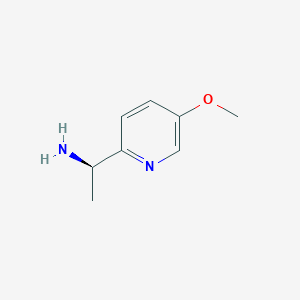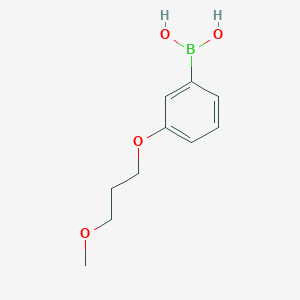
(3-(3-Methoxypropoxy)phenyl)boronsäure
Übersicht
Beschreibung
(3-(3-Methoxypropoxy)phenyl)boronic acid, commonly known as 3MPBA, is a boronic acid derivative that is widely used in organic synthesis. It is an important reagent in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. 3MPBA has also been used in the synthesis of polymers, polysaccharides, and polypeptides. This versatile reagent has found applications in a range of fields, including catalysis, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthese von OLED-Materialien
Boronsäuren, einschließlich Derivate wie (3-(3-Methoxypropoxy)phenyl)boronsäure, werden zur Synthese von Liganden wie 2-Phenylpyridin verwendet. Diese Liganden sind entscheidend für die Herstellung von Iridium(III)-Komplexen, die in OLEDs (Organic Light Emitting Diodes) für eine bessere Lichtemission und Energieeffizienz eingesetzt werden .
Aminosäurederivate
Im Bereich der Biochemie dienen Boronsäuren als Zwischenprodukte zur Synthese von biphenylbasierten Aminosäuren. Diese spezialisierten Aminosäuren können vielfältige Anwendungen haben, einschließlich der Entwicklung neuer Pharmazeutika und der Forschung zu Proteinfunktionen .
Elektronentransportmaterialien
Elektronentransportmaterialien sind essentielle Bestandteile elektronischer Geräte. Boronsäurederivate sind Ausgangsmaterialien für die Synthese von Triphenylen-basierten Materialien, die eine wichtige Rolle bei der Verbesserung des Elektronentransports in Geräten spielen .
Sensoranwendungen
Boronsäuren interagieren mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen. Diese Eigenschaft macht sie nützlich für Sensoranwendungen, sowohl in homogenen Assays als auch in heterogenen Detektionssystemen. Sie können verschiedene biologische und chemische Substanzen mit hoher Spezifität nachweisen .
Elektrochemische Biosensoren
Boronsäurebasierte Materialien werden zur Herstellung elektrochemischer Biosensoren für den Nachweis von Biomolekülen verwendet. Diese Biosensoren können Glykoproteine, DNA, Lipopolysaccharide (LPSs) und andere wichtige Biomarker identifizieren, was für die medizinische Diagnostik und Forschung von entscheidender Bedeutung ist .
Arzneimittel-Abgabesysteme
Responsive, mit Boronsäure dekorierte Materialien werden zur Herstellung selbstregulierter Arzneimittel-Abgabesysteme verwendet. Diese Systeme können Medikamente als Reaktion auf spezifische Stimuli freisetzen, wodurch die Wirksamkeit und die Zielgenauigkeit der Behandlungen verbessert werden .
Wirkmechanismus
Target of Action
The primary target of (3-(3-Methoxypropoxy)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds .
Mode of Action
In the Suzuki–Miyaura coupling reaction, (3-(3-Methoxypropoxy)phenyl)boronic acid interacts with its target, the palladium catalyst, through a process called transmetalation . In this process, the boronic acid transfers its organoboron group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The biochemical pathway primarily affected by (3-(3-Methoxypropoxy)phenyl)boronic acid is the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of a new carbon-carbon bond .
Pharmacokinetics
It is known that boronic acids are generally stable, readily prepared, and environmentally benign , which may impact their bioavailability.
Result of Action
The molecular effect of the action of (3-(3-Methoxypropoxy)phenyl)boronic acid is the formation of a new carbon-carbon bond through the Suzuki–Miyaura coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of (3-(3-Methoxypropoxy)phenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and tolerant of various functional groups . Therefore, the presence of different functional groups in the reaction environment could potentially influence the action of (3-(3-Methoxypropoxy)phenyl)boronic acid.
Eigenschaften
IUPAC Name |
[3-(3-methoxypropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-14-6-3-7-15-10-5-2-4-9(8-10)11(12)13/h2,4-5,8,12-13H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGYXFCMWBEEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

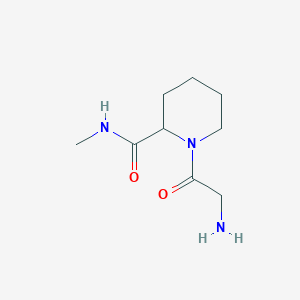
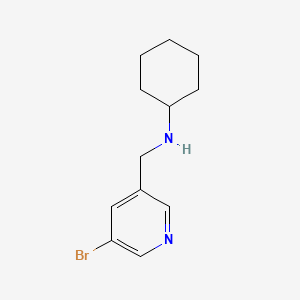

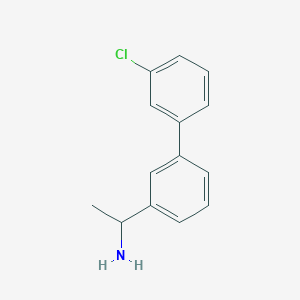

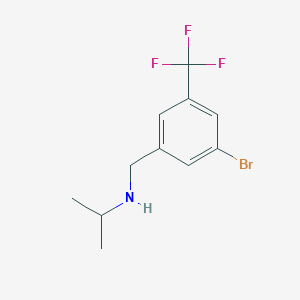
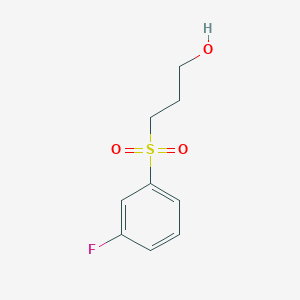
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride](/img/structure/B1400744.png)

